molecular formula C13H13N5O B8063390 5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B8063390
M. Wt: 255.28 g/mol
InChI Key: GXIDFCQFDRDGRF-UHFFFAOYSA-N
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Description

The compound with the identifier “5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a chemical substance listed in the PubChem database

Preparation Methods

The synthetic routes and reaction conditions for preparing 5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are not explicitly detailed in the available literature. it is common for such compounds to be synthesized through multi-step organic reactions involving specific reagents and catalysts. Industrial production methods would typically involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, it could be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison would focus on differences in reactivity, stability, and potential applications. Some similar compounds might include those listed in the PubChem database with related chemical properties.

Properties

IUPAC Name

5-methyl-N-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-9-11(7-18-13(16-9)14-8-15-18)12(19)17-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,17,19)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIDFCQFDRDGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=N1)N=CN2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(CN2C(=N1)N=CN2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.